Succinylsulfathiazole

Descripción

SUCCINYLSULFATHIAZOLE is a small molecule drug with a maximum clinical trial phase of II.

intestinal antimicrobial agent; structure

See also: Sulfathiazole (has active moiety).

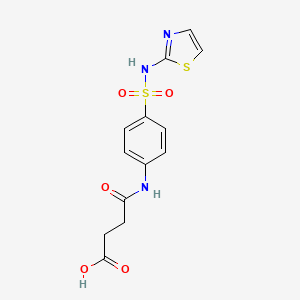

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5S2/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVLYVHULOWXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045281 | |

| Record name | Succinylsulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

51.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855781 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

116-43-8 | |

| Record name | Succinylsulfathiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinylsulfathiazole [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinylsulfathiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | succinylsulfathiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | succinylsulfathiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | succinylsulfathiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Succinylsulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinylsulfathiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINYLSULFATHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSS8647O4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Succinylsulfathiazole as a Prodrug

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinylsulfathiazole is a sulfonamide antibiotic that functions as a prodrug, exhibiting its therapeutic effect primarily within the gastrointestinal tract. Its design as a poorly absorbed molecule that requires activation by the gut microbiota makes it a targeted therapy for gastrointestinal infections and a valuable tool in microbiome research. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its activation, the enzymatic action of its active form, and its pharmacokinetic profile. This document also includes detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a derivative of sulfathiazole (B1682510), a potent bacteriostatic agent. The addition of a succinyl group renders the molecule highly polar and poorly absorbed from the gastrointestinal tract, thereby concentrating it in the colon.[1][2][3] This strategic chemical modification allows for localized delivery of the active drug, sulfathiazole, following enzymatic cleavage by the resident gut microbiota.[1][4] This targeted action minimizes systemic exposure and associated side effects, making this compound a model for the design of colon-targeted prodrugs.[1]

Mechanism of Action

The therapeutic effect of this compound is a two-step process involving its activation in the gut and the subsequent antibacterial action of its active metabolite.

Prodrug Activation in the Gastrointestinal Tract

This compound travels largely unchanged through the upper gastrointestinal tract. Upon reaching the large intestine, it is metabolized by bacterial enzymes. The amide bond linking the succinyl group to the sulfathiazole moiety is hydrolyzed by bacterial carboxylesterases, releasing the active drug, sulfathiazole, and succinic acid.[1][5] This enzymatic conversion is the rate-limiting step for the drug's action and is dependent on the composition and metabolic activity of the individual's gut microbiota.

dot

Caption: Prodrug activation and mechanism of action of this compound.

Antibacterial Action of Sulfathiazole

The released sulfathiazole is a structural analog of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[6] Sulfathiazole competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS), preventing the condensation of PABA with dihydropteroate diphosphate.[5][6] This blockade of the folic acid synthesis pathway deprives the bacteria of essential nucleotides and amino acids required for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.[6]

Quantitative Data

Pharmacokinetic Parameters

Due to its nature as a poorly absorbed prodrug, comprehensive pharmacokinetic data for this compound is limited. The majority of the absorbed drug is in the form of sulfathiazole. Approximately 95% of an oral dose of this compound remains in the gastrointestinal tract.[2][3]

| Parameter | Species | Value | Reference(s) |

| Bioavailability of Sulfathiazole | Goat (intraruminal) | 52.6 ± 7.2% | [7] |

| Half-life (t½) of Sulfathiazole | Pig (intravenous) | 1.6 hours | [8] |

| Sheep (intravenous) | 1.1 - 1.3 hours | [8] | |

| Volume of Distribution (Vd) of Sulfathiazole | Pig (intravenous) | 0.625 L/kg | [8] |

Note: The bioavailability of sulfathiazole following oral administration of this compound is expected to be low and variable, depending on the extent of hydrolysis by the gut microbiota.

Minimum Inhibitory Concentrations (MIC) of Sulfathiazole

The following table summarizes the MIC values of sulfathiazole against a range of gut-relevant bacteria. It is important to note that MIC values can vary depending on the testing methodology and the specific strain.

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | 8 - >2048 | 128 | >512 | [5] |

| Bacteroides fragilis | High (variable) | - | - | [9] |

| Clostridium perfringens | >256 (for sulfamethazine) | - | - | [10] |

| Lactobacillus spp. | Generally high | >64 | >64 | [11][12] |

Note: Sulfonamide resistance is widespread among gut bacteria, which can limit the clinical efficacy of this compound.

Experimental Protocols

In Vitro Hydrolysis of this compound by Fecal Enzymes

This protocol describes a method to assess the rate and extent of this compound hydrolysis by the enzymatic activity present in a fecal slurry.

Materials:

-

This compound

-

Sulfathiazole standard

-

Fresh fecal sample from a healthy donor

-

Anaerobic phosphate (B84403) buffer (pH 7.0)

-

Anaerobic chamber or gas pack system

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Centrifuge

-

Water bath

Procedure:

-

Prepare Fecal Slurry: In an anaerobic chamber, homogenize a fresh fecal sample (1:10 w/v) in anaerobic phosphate buffer. Centrifuge the homogenate at a low speed to remove large debris. The supernatant represents the fecal enzyme extract.

-

Incubation: Add this compound to the fecal enzyme extract to a final concentration of 100 µM. Incubate the mixture in a water bath at 37°C under anaerobic conditions.

-

Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubation mixture.

-

Sample Preparation: Immediately quench the enzymatic reaction by adding an equal volume of ice-cold methanol. Centrifuge the samples to precipitate proteins.

-

HPLC Analysis: Analyze the supernatant for the concentrations of this compound and sulfathiazole using a validated HPLC-UV method. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer.

-

Data Analysis: Plot the concentrations of this compound and sulfathiazole over time to determine the rate of hydrolysis.

dot

Caption: Experimental workflow for in vitro hydrolysis of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of sulfathiazole against anaerobic gut bacteria.

Materials:

-

Sulfathiazole

-

Anaerobic basal broth (e.g., supplemented Brucella broth)

-

96-well microtiter plates

-

Bacterial isolates of interest

-

Anaerobic chamber or gas pack system

-

Microplate reader

Procedure:

-

Prepare Sulfathiazole Stock Solution: Dissolve sulfathiazole in a suitable solvent (e.g., DMSO) and then dilute it in the anaerobic basal broth to the desired starting concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the sulfathiazole solution in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Culture the anaerobic bacterial strain of interest under appropriate anaerobic conditions. Adjust the turbidity of the culture to a 0.5 McFarland standard and then dilute it to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate under anaerobic conditions at 37°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of sulfathiazole that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

This compound serves as an exemplary model of a prodrug designed for targeted delivery to the colon. Its mechanism of action, reliant on the metabolic activity of the gut microbiota, underscores the intricate interplay between host, microbiome, and xenobiotics. While its clinical use has been largely superseded by newer antibiotics, the principles of its design and its utility as a research tool for studying the gut microbiome remain highly relevant for drug development professionals and scientists. Further research to identify the specific bacterial carboxylesterases responsible for its activation and to better quantify its pharmacokinetic profile will enhance its application in both preclinical and clinical research.

References

- 1. Succinyl sulfathiazole (sulfasuxidine) in the treatment of chronic ulcerative colitis; a report of 55 cases followed two years; its value by retention enema in early cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Tissue Residues of Sulfathiazole and Sulfamethazine in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gut microbiome-derived hydrolases—an underrated target of natural product metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Global and local molecular dynamics of a bacterial carboxylesterase provide insight into its catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound modulates the mTOR signaling pathway in the liver of c57BL/6 mice via a folate independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioavailability of sulfathiazole from flocculated and deflocculated suspensions and its implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral bioavailability of sulphamethoxydiazine, sulphathiazole and sulphamoxole in dwarf goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fao.org [fao.org]

- 9. An integrated overview of bacterial carboxylesterase: Structure, function and biocatalytic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Using pharmacokinetic modeling to determine the effect of drug and food on gastrointestinal transit in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis of Succinylsulfathiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis pathway for Succinylsulfathiazole, a notable sulfonamide antibiotic. The document details the primary synthetic route, presents quantitative data in a structured format, outlines a detailed experimental protocol, and includes visualizations of the synthesis pathway and experimental workflow to facilitate understanding and replication.

Introduction

This compound is a prodrug of sulfathiazole (B1682510), designed for localized antibacterial action within the gastrointestinal tract. Its synthesis is a crucial process for its application in pharmaceutical research and development, particularly in studies related to the gut microbiome and folate synthesis inhibition.[1] The most common and established method for its preparation involves the N-acylation of sulfathiazole with succinic anhydride (B1165640).[2] This reaction forms an amide linkage by attacking the aniline (B41778) group of sulfathiazole, resulting in the desired product with a high degree of purity and yield.[2][3]

Chemical Synthesis Pathway

The synthesis of this compound is primarily achieved through the reaction of Sulfathiazole with Succinic anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline group in Sulfathiazole attacks one of the carbonyl carbons of Succinic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate, which then collapses to form the final amide product, this compound.[2]

References

The Prodrug Principle: An In-depth Technical Guide to the Structure-Activity Relationship of Succinylsulfathiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylsulfathiazole is a sulfonamide antibiotic that operates on a prodrug principle, exerting its antibacterial effect primarily within the gastrointestinal tract. Its structure is strategically designed for limited absorption and targeted release of the active moiety, sulfathiazole (B1682510). This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound, providing a comprehensive overview for researchers and professionals in drug development. We will explore its mechanism of action, the impact of structural modifications on its activity, detailed experimental protocols for its evaluation, and visual representations of its operational pathways.

This compound is slowly hydrolyzed in the large intestine by bacterial enzymes, releasing the active antibacterial agent, sulfathiazole.[1] This targeted release mechanism minimizes systemic absorption, with about 95% of the drug remaining in the intestine, making it particularly effective for treating gastrointestinal infections.[2]

Core Structure and Mechanism of Action

The fundamental structure of this compound consists of a sulfathiazole molecule acylated at the N4-amino group with a succinyl moiety. The antibacterial activity of this compound is not inherent to the parent molecule but is dependent on its in vivo hydrolysis to sulfathiazole.[1]

Sulfathiazole, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the biosynthesis of nucleic acids and some amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfathiazole blocks the folate synthesis pathway, leading to bacteriostasis.

Structure-Activity Relationship (SAR) of Sulfonamides

The SAR of sulfonamides is well-established. The core requirements for antibacterial activity are:

-

Aniline Ring: The benzene (B151609) ring must be para-substituted with the amino and sulfonamide groups.

-

Amino Group: The N4-amino group must be unsubstituted or have a substituent that is readily cleaved in vivo to the free amine. This is the principle behind this compound's prodrug nature.

-

Sulfonamide Group: The sulfur atom must be directly attached to the benzene ring. The sulfonamide nitrogen (N1) can be substituted, and the nature of this substituent significantly influences the pharmacokinetic and pharmacodynamic properties of the drug.

While specific quantitative SAR data for a series of this compound analogs with modifications to the succinyl linker is not extensively available in the public domain, the general principles of N-acyl sulfonamide prodrugs suggest that the rate of hydrolysis would be influenced by the nature of the acyl group. Factors such as chain length, branching, and the presence of functional groups on the acyl moiety would likely modulate the steric and electronic environment around the amide bond, thereby affecting its susceptibility to enzymatic cleavage.

Quantitative Data on Antibacterial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for sulfathiazole and some of its derivatives against various bacterial strains. This data provides a quantitative insight into the antibacterial efficacy of the active moiety of this compound.

| Compound | Organism | MIC (µg/mL) | Reference |

| Sulfathiazole | Staphylococcus aureus | 256 | [3] |

| Sulfathiazole | Pseudomonas aeruginosa | >1024 | [3] |

| Sulfathiazole | Escherichia coli | 128 | [3] |

| Sulfathiazole | Bacillus subtilis | 256 | [3] |

| Sulfathiazole Derivative (FQ5) | Staphylococcus aureus | 32 | [3] |

| Sulfathiazole Derivative (FQ5) | Pseudomonas aeruginosa | 16 | [3] |

| Sulfathiazole Derivative (FQ5) | Escherichia coli | 16 | [3] |

| Sulfathiazole Derivative (FQ5) | Bacillus subtilis | 16 | [3] |

Experimental Protocols

Synthesis of N-succinylsulfathiazole[4]

Objective: To synthesize this compound via N-acylation of sulfathiazole.

Materials:

-

Sulfathiazole

-

Succinic anhydride (B1165640)

-

Deuterated dimethyl sulfoxide (B87167) (for NMR)

Procedure:

-

Dissolve sulfathiazole in ethanol in a round-bottomed flask equipped with a reflux condenser.

-

Add succinic anhydride to the solution.

-

Heat the mixture to reflux for approximately 45 minutes.

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a mixture of hot water and ethanol.

-

Characterize the final product using techniques such as ¹H NMR spectroscopy and melting point determination.

Determination of Minimum Inhibitory Concentration (MIC)[5]

Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (e.g., sulfathiazole)

-

Bacterial culture

-

Mueller-Hinton broth or agar

-

Sterile test tubes or microtiter plates

-

Incubator

Procedure (Broth Dilution Method):

-

Prepare a series of twofold dilutions of the test compound in a liquid growth medium in test tubes or a microtiter plate.

-

Inoculate each tube or well with a standardized suspension of the test microorganism.

-

Include a positive control (medium with bacteria, no drug) and a negative control (medium only).

-

Incubate the tubes or plates at a suitable temperature (e.g., 37°C) for 18-24 hours.

-

Visually inspect the tubes or wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Dihydropteroate Synthase (DHPS) Inhibition Assay

Objective: To measure the inhibitory activity of a compound against the DHPS enzyme.

Principle: This is a coupled enzyme assay where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.

Materials:

-

Purified DHPS enzyme

-

Purified DHFR enzyme

-

p-Aminobenzoic acid (PABA)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

NADPH

-

Test inhibitor (e.g., sulfathiazole)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing DHPS, DHFR, and the test inhibitor at various concentrations in the assay buffer.

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding the substrates PABA and DHPP, along with NADPH.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Visualizations

Caption: Bacterial folate biosynthesis pathway and the inhibitory action of sulfathiazole.

Caption: A logical workflow for the structure-activity relationship study of this compound analogs.

References

The Advent of a Targeted Antibacterial: A Technical History of Succinylsulfathiazole

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of antimicrobial chemotherapy, the development of sulfonamides represents a pivotal moment, heralding the dawn of an era where bacterial infections could be systematically targeted and controlled. Within this groundbreaking class of drugs, Succinylsulfathiazole (originally marketed as Sulfasuxidine) emerged as a thoughtfully designed therapeutic agent, engineered for localized action within the gastrointestinal tract. Its discovery in the early 1940s provided a crucial tool for the management of intestinal infections and for surgical prophylaxis, significantly reducing morbidity and mortality associated with these conditions. This technical guide delves into the historical development, discovery, and mechanism of action of this compound, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Historical Development and Discovery

The journey to this compound began with the foundational discovery of Prontosil in 1935 by German chemist Gerhard Domagk, which was later found to be metabolized to the active antibacterial agent, sulfanilamide (B372717).[1] This breakthrough spurred a wave of research into sulfanilamide derivatives, leading to the synthesis of more potent and less toxic compounds.

This compound was developed in 1942 as a prodrug of sulfathiazole (B1682510), specifically designed for targeted therapy of the gastrointestinal tract.[2] The key innovation was the addition of a succinyl group to the sulfathiazole molecule. This modification rendered the drug poorly absorbable in the upper gastrointestinal tract, allowing it to reach the lower intestine in high concentrations.[1] There, bacterial enzymes would slowly hydrolyze the succinyl group, releasing the active sulfathiazole to exert its antibacterial effect directly at the site of infection.[1]

The pioneering clinical work on this compound was conducted by Edgar J. Poth and F. L. Knotts at the Johns Hopkins University School of Medicine. Their seminal 1942 paper, "Clinical Use of this compound," published in the Archives of Surgery, detailed the drug's efficacy in reducing the coliform bacterial count in the feces of patients undergoing intestinal surgery.

Key Milestones in the Development of this compound

| Year | Milestone | Key Researchers/Institutions | Significance |

| 1935 | Discovery of Prontosil, the first sulfonamide. | Gerhard Domagk | Laid the foundation for the development of sulfonamide drugs. |

| 1942 | Synthesis and discovery of this compound. | Moore and Miller | Development of a poorly absorbed sulfonamide for targeted intestinal action. |

| 1942 | First clinical report on the use of this compound. | Edgar J. Poth and F. L. Knotts | Demonstrated the drug's efficacy in reducing intestinal bacteria for surgical prophylaxis. |

| Mid-1940s | Widespread clinical use for intestinal infections and pre-operative bowel sterilization. | Various clinicians | Became a standard of care for these indications. |

Mechanism of Action

This compound's primary mechanism of action is as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.

Inhibition of Folic Acid Synthesis

Bacteria synthesize their own folic acid from para-aminobenzoic acid (PABA). Sulfathiazole, the active form of this compound, is a structural analog of PABA. It competes with PABA for the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folic acid pathway ultimately inhibits bacterial DNA and RNA synthesis, leading to a bacteriostatic effect.

Modulation of the mTOR Signaling Pathway

Recent research has indicated that this compound may also exert effects on host cellular pathways, specifically the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Studies have shown that this compound can modulate the mTOR pathway in the liver of mice, independent of its effects on folate-producing bacteria. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. While the exact mechanism of this interaction is still under investigation, it suggests a more complex biological activity of this compound than previously understood.

Quantitative Data

This compound was designed for minimal absorption and maximal intestinal concentration. The following tables summarize the pharmacokinetic properties based on early clinical studies. (Note: Specific data from the original 1942 Poth and Knotts publication were not available for direct inclusion).

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Intestinal Absorption | ~5% | |

| Fecal Excretion (unchanged drug) | ~95% | |

| Hydrolysis to Sulfathiazole | Slow, by bacterial enzymes | [1] |

Table 2: Typical Concentrations of Sulfathiazole after Oral Administration of this compound (Data estimated from historical reports)

| Sample | Concentration Range | Notes |

| Blood | 1-2 mg per 100 cc | Demonstrates minimal systemic absorption. |

| Urine | 30-50 mg per 100 cc | Represents the excretion of the small absorbed fraction. |

| Feces (active sulfathiazole) | 50-200 mg per 100 gm (moist) | High concentration at the target site of action. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the reaction of sulfathiazole with succinic anhydride (B1165640).

Materials:

-

Sulfathiazole

-

Succinic anhydride

-

Ethanol (B145695) (or other suitable solvent)

-

Water

Procedure:

-

A suspension of sulfathiazole in ethanol is brought to a boil.

-

Succinic anhydride is added to the boiling suspension.

-

The mixture is refluxed until all solids are dissolved.

-

The solution is then cooled and diluted with an equal volume of water.

-

The resulting white precipitate of this compound is filtered and recrystallized from dilute alcohol.

Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The MIC of sulfathiazole (the active metabolite) against enteric bacteria can be determined using the broth microdilution method.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture (e.g., Escherichia coli)

-

Sulfathiazole stock solution

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in MHB.

-

Serial Dilution of Sulfathiazole: A two-fold serial dilution of the sulfathiazole stock solution is prepared in the wells of a microtiter plate containing MHB.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of sulfathiazole that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound stands as a testament to the ingenuity of early medicinal chemistry, representing a targeted approach to antimicrobial therapy long before the advent of modern drug delivery systems. Its development was a crucial step in the management of gastrointestinal infections and significantly improved the safety of intestinal surgery. While its clinical use has largely been superseded by newer antibiotics, the principles behind its design and its historical impact continue to be relevant to the fields of drug development and infectious disease research. The ongoing investigation into its effects on host signaling pathways, such as mTOR, underscores the potential for uncovering novel biological activities of established drugs, opening new avenues for therapeutic exploration.

Disclaimer: This document is intended for informational purposes for a professional audience and does not constitute medical advice.

References

Physicochemical Properties of Succinylsulfathiazole Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylsulfathiazole is a sulfonamide antibacterial agent characterized by its poor absorption from the gastrointestinal tract.[1] This property makes it particularly useful for the treatment of intestinal infections. Chemically, it is 4-oxo-4-[[4-[(2-thiazolylamino)sulfonyl]phenyl]amino]butanoic acid.[2] The succinyl group is attached to the sulfathiazole (B1682510) molecule to form a prodrug, which is slowly hydrolyzed in the intestine to release the active sulfathiazole.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound powder, essential for its formulation, development, and quality control.

Chemical Structure and Properties

This compound is a white or yellowish-white crystalline powder.[1] Key identifying and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 4-Oxo-4-[[4-[(2-thiazolylamino)sulfonyl]phenyl]amino]butanoic acid | [2] |

| CAS Number | 116-43-8 | [2] |

| Molecular Formula | C13H13N3O5S2 | [2] |

| Molecular Weight | 355.39 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound powder.

Table 1: Thermal and Acid-Base Properties

| Parameter | Value | Reference |

| Melting Point | 184-186 °C or 192-195 °C (unclear) | [2] |

| pKa | 4.5 (Uncertain) |

Table 2: Solubility Profile

| Solvent | Solubility | Reference |

| Water | 1 g in approx. 4800 mL (very slightly soluble) | [1][2] |

| Alkali Hydroxide Solutions | Soluble | [1][2] |

| Sodium Bicarbonate Solutions | Soluble (with evolution of CO2) | [2] |

| Alcohol | Sparingly soluble | [2] |

| Acetone | Sparingly soluble | [2] |

| Chloroform | Insoluble | [2] |

| Ether | Insoluble | [2] |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of active pharmaceutical ingredients like this compound are outlined in various pharmacopeias and scientific literature. Below are representative protocols.

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs at a sharp, well-defined temperature. The capillary method is a common and simple technique for this determination.

Methodology:

-

Sample Preparation: A small amount of finely powdered and thoroughly dried this compound is introduced into a capillary tube, which is sealed at one end. The powder is compacted by tapping the tube gently.

-

Apparatus: A melting point apparatus equipped with a heating block, a thermometer, and a means for observing the sample in the capillary tube is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate. The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a substance in a given solvent at a specific temperature.

Methodology:

-

Procedure: An excess amount of this compound powder is added to a flask containing a known volume of the solvent.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Principle: Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance. It involves monitoring the change in pH of a solution as a titrant of known concentration is added.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system with water for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl).

-

Data Collection: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Polymorphism Analysis (X-Ray Powder Diffraction - XRPD)

Principle: Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Each polymorph has a unique crystal lattice and will produce a distinct X-ray diffraction pattern.

Methodology:

-

Sample Preparation: A small amount of this compound powder is placed on a sample holder.

-

Instrumentation: An X-ray powder diffractometer is used to irradiate the sample with monochromatic X-rays.

-

Data Collection: The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline form. Different polymorphs will exhibit different peak positions and intensities. The study by Moustafa et al. (1974) specifically investigated the crystal forms of this compound, likely employing techniques such as XRPD and infrared spectrophotometry to characterize and differentiate them.[3]

Stability Testing (ICH Guidelines)

Principle: Stability testing is performed to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Methodology:

-

Long-Term Testing: Samples of this compound powder are stored under controlled conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) for an extended period (e.g., 12 months or longer).

-

Accelerated Testing: To predict long-term stability in a shorter timeframe, samples are stored under stressed conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months).

-

Analysis: At specified time points, samples are withdrawn and analyzed for various parameters, including appearance, assay, degradation products, and dissolution (if applicable for a formulated product).

Mechanism of Action: Interference with Folic Acid Synthesis

This compound, like other sulfonamides, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial in the bacterial folic acid (vitamin B9) synthesis pathway. Bacteria must synthesize their own folic acid, which is a precursor for the synthesis of nucleotides and some amino acids, essential for DNA replication and cell growth. In contrast, humans obtain folic acid from their diet, making this pathway an excellent target for selective antibacterial therapy.

This compound is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By competing with PABA for the active site of the enzyme, this compound blocks the synthesis of dihydropteroic acid, a key intermediate in the folic acid pathway. This ultimately leads to a depletion of tetrahydrofolate, the biologically active form of folic acid, thereby inhibiting bacterial growth and reproduction (bacteriostatic effect).

References

- 1. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. This compound crystal forms. I. Preparation, characterization, and interconversion of different crystal forms - PubMed [pubmed.ncbi.nlm.nih.gov]

Succinylsulfathiazole CAS number and molecular structure

An In-depth Technical Guide to Succinylsulfathiazole

Introduction

This compound is a sulfonamide antibiotic that functions as a prodrug.[1] It is characterized by its poor absorption from the gastrointestinal (GI) tract, which allows it to act locally on intestinal flora.[1] Primarily used in veterinary medicine and as a research tool, it is effective in altering the gut microbiome, particularly for studying the effects of folate deficiency.[2] In the intestine, it is slowly hydrolyzed to its active form, sulfathiazole (B1682510), which exerts antibacterial action by inhibiting folic acid synthesis.[1][3] This guide provides a comprehensive overview of its chemical properties, mechanism of action, relevant experimental protocols, and its effects on cellular signaling pathways.

Core Compound Information

Chemical Identity and Molecular Structure

This compound, also known as sulfasuxidine, is chemically identified as 4-oxo-4-[[4-(1,3-thiazol-2-ylsulfamoyl)anilino]]butanoic acid.[4] Its chemical structure consists of a sulfathiazole molecule acylated at the N4-aniline group with a succinyl moiety.[5]

-

CAS Number: 116-43-8[4]

-

Molecular Formula: C₁₃H₁₃N₃O₅S₂[4]

-

IUPAC Name: 4-oxo-4-[[4-(1,3-thiazol-2-ylsulfamoyl)anilino]]butanoic acid[4]

-

SMILES: C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2[4]

-

InChI Key: SKVLYVHULOWXTD-UHFFFAOYSA-N[4]

Physicochemical and Spectral Data

This compound is a white to yellow-white crystalline powder.[1] It is sparingly soluble in water but dissolves in aqueous solutions of alkali hydroxides.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 116-43-8 | [1][4][6] |

| Molecular Weight | 355.39 g/mol | [6][7] |

| Molecular Formula | C₁₃H₁₃N₃O₅S₂ | [4][6][7] |

| Melting Point | 184-186 °C | [7] |

| Appearance | White to off-white powder | [1] |

| Water Solubility | Very slightly soluble (1 mg/mL with heating) | [1][8] |

| Solubility in NaOH | Soluble (50 mg/mL in 1 M NaOH) | |

| Solubility in DMSO | 100 mg/mL (with sonication) | [8][9] |

| pKa | 4.5 (Uncertain) |[10] |

Mechanism of Action

Primary Antibacterial Action

This compound is a prodrug, with approximately 95% of the administered dose remaining in the intestine.[1] Gut bacteria hydrolyze the amide bond, slowly releasing the active moiety, sulfathiazole .[1][3] Sulfathiazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[11] This enzyme is crucial for the synthesis of dihydropteroic acid, a precursor to folic acid.[11] By blocking this pathway, sulfathiazole impedes the production of essential nucleic acids and amino acids in susceptible bacteria, leading to a bacteriostatic effect.[11]

Modulation of Host Cellular Pathways

Recent research indicates that this compound (SST) can influence host signaling pathways independently of its impact on folate metabolism.[2] Studies in mice have shown that SST can modulate the mTOR (mammalian target of rapamycin) signaling pathway in the liver.[2] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. SST was observed to increase the expression of REDD1, a known inhibitor of mTOR signaling, suggesting a potential confounding effect in studies where SST is used solely to induce folate deficiency.[2]

Experimental Protocols

Synthesis of this compound

This protocol describes the N-acylation of sulfathiazole with succinic anhydride (B1165640) to produce this compound.[5][10]

Materials:

-

Sulfathiazole

-

Succinic anhydride

-

Deionized water

-

50 mL round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filtration apparatus

Procedure:

-

Weigh 10 g of 2-sulfanilamidothiazole and add it to a 100 cc of ethanol in a round-bottomed flask.

-

Heat the suspension to boiling while stirring to dissolve the solids.

-

Once boiling, add 3.92 g of succinic anhydride to the solution.

-

Continue to reflux the mixture for an additional 5 minutes after the addition is complete, by which time all solids should be dissolved.

-

Cool the reaction solution to room temperature.

-

Dilute the solution with an equal volume of water to precipitate the product.

-

Filter the white solid precipitate using a Büchner funnel.

-

Recrystallize the collected solid from a dilute ethanol solution to yield pure 2-(N⁴-succinylsulfanilamido)thiazole.

-

Dry the final product and determine the melting point (expected: 184-186°C).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.[12]

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

Newcrom R1 column (or equivalent C18 column)

-

Mobile Phase: Acetonitrile (B52724) (MeCN), Deionized Water, and Phosphoric Acid

-

Sample Solvent: DMSO or a suitable mobile phase mixture

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile, water, and phosphoric acid. A typical starting gradient could be 10-90% acetonitrile in water with 0.1% phosphoric acid. The exact ratio should be optimized for best peak separation. For MS compatibility, replace phosphoric acid with 0.1% formic acid.

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the sample solvent to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: Newcrom R1 (or equivalent)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 282 nm[10]

-

Column Temperature: Ambient or controlled at 25°C

-

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The retention time and peak area can be used for quantification against a standard curve.

Applications in Research

-

Folate Deficiency Studies: Its primary research use is to suppress folate-producing bacteria in the intestine of animal models, thereby inducing a state of folate deficiency for studying its physiological effects.[2]

-

Gastrointestinal Antimicrobial Agent: Due to its localized action, it is used to study the impact of altering the gut microbiome on host health and disease.[1]

-

Prodrug Development: The succinyl-prodrug strategy serves as a model for designing drugs with targeted release in the GI tract.[1][5]

Safety and Handling

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.[7]

-

Minimize dust generation.[7]

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[7]

Toxicity:

-

Potential for hypersensitivity reactions, skin rashes, and gastrointestinal disturbances.[13]

-

Adequate fluid intake is recommended during use to reduce the risk of crystalluria.[13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound modulates the mTOR signaling pathway in the liver of c57BL/6 mice via a folate independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. This compound | C13H13N3O5S2 | CID 5315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. scbt.com [scbt.com]

- 7. aksci.com [aksci.com]

- 8. xcessbio.com [xcessbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | 116-43-8 [chemicalbook.com]

- 11. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. mims.com [mims.com]

The Unabsorbed Story: A Technical Deep Dive into the Pharmacokinetics and Poor Absorption Profile of Succinylsulfathiazole

For Immediate Release

[City, State] – December 22, 2025 – This technical guide provides a comprehensive analysis of the pharmacokinetic profile of succinylsulfathiazole, with a particular focus on the mechanisms underpinning its characteristic poor absorption. Designed for researchers, scientists, and drug development professionals, this document synthesizes historical data with modern analytical perspectives to offer a detailed understanding of this unique sulfonamide.

This compound, a derivative of sulfathiazole (B1682510), was developed to act primarily within the gastrointestinal tract. Its clinical utility is intrinsically linked to its pharmacokinetic properties, specifically its limited systemic absorption. This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) of this compound, present available quantitative data, detail relevant experimental protocols, and provide a visual representation of its metabolic fate.

Executive Summary

This compound is a sulfonamide antibacterial agent characterized by its poor absorption from the gastrointestinal tract.[1] It functions as a prodrug, with the majority of the administered dose remaining in the gut, where it is slowly hydrolyzed by bacterial enzymes to release the active moiety, sulfathiazole.[2][3] This localized delivery mechanism makes it effective for treating intestinal infections while minimizing systemic side effects. This whitepaper explores the chemical and physiological basis for its poor absorption and provides a detailed overview of its pharmacokinetic parameters based on available data.

Pharmacokinetic Profile

The defining characteristic of this compound's pharmacokinetics is its minimal absorption from the gut. It is estimated that approximately 95% of an oral dose of this compound is not absorbed and remains within the intestinal lumen.[3] The remaining 5% undergoes hydrolysis to sulfathiazole, which is then absorbed into the systemic circulation.[3]

Absorption

This compound itself is a larger, more polar molecule than sulfathiazole due to the presence of the succinyl group. This increased polarity and molecular size contribute to its poor passive diffusion across the intestinal epithelium. The primary mechanism for the systemic availability of its active form is the enzymatic cleavage of the succinyl group by intestinal bacteria, which releases sulfathiazole. This process is slow and occurs predominantly in the lower parts of the gastrointestinal tract where bacterial populations are highest.

Distribution

The distribution of the small fraction of absorbed sulfathiazole follows that of other systemically available sulfonamides. It is distributed throughout the body tissues and fluids.

Metabolism

The principal metabolic pathway for this compound is the hydrolysis of the amide bond linking the succinyl group to the sulfathiazole molecule. This is primarily mediated by bacterial enzymes within the gut. The liberated sulfathiazole can then undergo further metabolism in the liver, typically through acetylation, a common metabolic pathway for sulfonamides.

Excretion

The vast majority of an oral dose of this compound is excreted unchanged in the feces. The small amount of sulfathiazole that is absorbed is primarily eliminated by the kidneys through urine.

Quantitative Pharmacokinetic Data

Due to the age of the drug, comprehensive modern pharmacokinetic studies in humans are scarce. The following tables summarize available data, primarily from historical animal studies, which provide valuable insights into the drug's behavior in vivo.

Table 1: Pharmacokinetic Parameters of this compound and Liberated Sulfathiazole in Dogs (Oral Administration of 1 g/kg daily in 6 divided doses)

| Parameter | This compound | Sulfathiazole | Source |

| Average Blood Concentration | 2.0 mg% | 1.5 mg% | [4] |

| Urinary Excretion (% of ingested dose) | ~5% (total drug) | [4] | |

| Fecal Content | 5% to 10% | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H13N3O5S2 | [5] |

| Molecular Weight | 355.4 g/mol | [5] |

| Water Solubility | Very slightly soluble | [3] |

| Solubility at pH 7.4 | 51.4 µg/mL | [5] |

Experimental Protocols

This section outlines the methodologies that would be employed in modern studies to determine the pharmacokinetic profile of this compound.

In-Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of sulfathiazole following oral administration of this compound.

Protocol:

-

Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally via gavage at a dose of 100 mg/kg.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate plasma, which is then stored at -80°C until analysis.

-

Fecal and Urine Collection: Animals are housed in metabolic cages to allow for the separate collection of feces and urine over 48 hours to determine the extent of excretion.

-

Sample Analysis: Plasma, urine, and homogenized fecal samples are analyzed for concentrations of both this compound and sulfathiazole using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) using non-compartmental analysis software.

Analytical Method for Quantification: LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of this compound and sulfathiazole in plasma.

Methodology:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and sulfathiazole are monitored for quantification. A stable isotope-labeled internal standard (e.g., sulfathiazole-d4) is used to ensure accuracy.

-

-

Sample Preparation (Plasma):

-

Protein precipitation is performed by adding acetonitrile containing the internal standard to the plasma samples.

-

Samples are vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the LC-MS/MS system.

-

-

Method Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Visualization of Metabolic Pathway

The primary metabolic fate of this compound is its hydrolysis in the gut to release the active drug, sulfathiazole. This process is depicted in the following diagram.

Factors Contributing to Poor Absorption

Several key factors contribute to the poor absorption profile of this compound:

-

Physicochemical Properties: The succinyl group renders the molecule more polar and larger than sulfathiazole, hindering its ability to passively diffuse across the lipid-rich intestinal cell membranes. Its low water solubility further limits its dissolution, a prerequisite for absorption.

-

Site of Release: The hydrolysis of this compound to sulfathiazole is dependent on the enzymatic activity of the gut microbiota, which is most concentrated in the colon. The colon has a smaller surface area and is generally less efficient at drug absorption compared to the small intestine.

-

Slow Hydrolysis Rate: The enzymatic cleavage of the succinyl group is a slow process, meaning that much of the drug transits through the gastrointestinal tract and is excreted in the feces before it can be converted to the more absorbable sulfathiazole.

Conclusion

The pharmacokinetic profile of this compound is uniquely defined by its poor absorption and its function as a gut-localized prodrug. This characteristic, driven by its physicochemical properties and reliance on bacterial metabolism for activation, is central to its therapeutic application. While historical data provides a foundational understanding, the application of modern analytical techniques, such as LC-MS/MS, would allow for a more precise quantification of its pharmacokinetic parameters. A thorough understanding of these principles is essential for drug development professionals seeking to design and evaluate targeted, locally-acting therapies for gastrointestinal diseases.

References

- 1. mims.com [mims.com]

- 2. This compound modulates the mTOR signaling pathway in the liver of c57BL/6 mice via a folate independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ebm-journal.org [ebm-journal.org]

- 5. This compound | C13H13N3O5S2 | CID 5315 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrolysis of Succinylsulfathiazole for the Release of Active Sulfathiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinylsulfathiazole is a sulfonamide antibiotic designed as a prodrug to target infections within the gastrointestinal tract. Its chemical structure incorporates a succinyl group, rendering it largely unabsorbed in the upper gastrointestinal tract. The therapeutic efficacy of this compound hinges on its hydrolysis in the lower intestine, a process predominantly mediated by bacterial enzymes, which releases the active antibacterial agent, sulfathiazole (B1682510). This localized activation minimizes systemic exposure and potential side effects while concentrating the antimicrobial action where it is needed most. This guide provides a comprehensive overview of the hydrolysis of this compound, including the underlying mechanisms, factors influencing the conversion, quantitative data, and detailed experimental protocols for its study.

The Hydrolysis of this compound: A Prodrug Activation Strategy

This compound acts as a prodrug, meaning it is an inactive or less active compound that is metabolized in the body to its active form.[1] The primary site of its activation is the large intestine.

Mechanism of Hydrolysis

The conversion of this compound to the active sulfathiazole occurs via the cleavage of the amide bond linking the succinyl group to the sulfathiazole moiety. This reaction is primarily catalyzed by bacterial esterases, specifically carboxylesterases, which are abundant in the gut microbiota.[2] These enzymes utilize a catalytic triad, typically involving serine, histidine, and an acidic residue, to hydrolyze the ester or amide bond.[3]

The overall reaction is as follows:

This compound + H₂O ---(Bacterial Esterases)--> Sulfathiazole + Succinic Acid

In Vivo Conversion and Bioavailability

In vivo, the hydrolysis of this compound is a slow process, contributing to its classification as an ultra-long-acting drug.[4] It is estimated that approximately 95% of an orally administered dose of this compound remains within the intestine, where it can be hydrolyzed to exert its localized antibacterial effect. Consequently, only about 5% of the drug is hydrolyzed to sulfathiazole and subsequently absorbed into the systemic circulation.[4] This targeted release mechanism is a key feature of its design, aiming to reduce the bacterial load in the gut, for instance, prior to intestinal surgery.

Quantitative Data on Hydrolysis

Table 1: Illustrative Kinetic Parameters for the Hydrolysis of Amino Acid Ester Prodrugs by Carboxylesterase 1 (CES1)

| Prodrug Moiety | Nucleoside Analog | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Phenylalanyl | Floxuridine (5'-ester) | 150 ± 20 | 1.2 ± 0.1 | 8,000 |

| Phenylalanyl | Floxuridine (3'-ester) | 200 ± 30 | 0.8 ± 0.1 | 4,000 |

| Valyl | Floxuridine (5'-ester) | >4000 | - | <100 |

| Isoleucyl | Floxuridine (5'-ester) | >4000 | - | <100 |

Data adapted from a study on porcine liver carboxylesterase 1 and are provided for illustrative purposes to indicate the range of kinetic values that can be expected for esterase-mediated prodrug hydrolysis.[5] The actual values for this compound hydrolysis by bacterial esterases may vary significantly.

Factors Influencing Hydrolysis Rate

The rate of this compound hydrolysis is influenced by several factors:

-

Enzyme Concentration and Specificity: The composition and metabolic activity of the gut microbiota, and thus the concentration and types of bacterial esterases present, are primary determinants of the hydrolysis rate. Different bacterial species will possess esterases with varying specificities for this compound.[2][3]

-

pH: The pH of the intestinal lumen can affect both the activity of the bacterial enzymes and the stability of the this compound molecule itself. Generally, ester hydrolysis can be subject to both acid and base catalysis.[6] For many esterase enzymes, optimal activity is observed in the neutral to slightly alkaline pH range, which is characteristic of the lower intestine.

-

Temperature: As with most enzymatic reactions, the rate of hydrolysis is temperature-dependent. The optimal temperature for most bacterial esterases is expected to be around normal body temperature (37°C).

-

Substrate Concentration: The concentration of this compound in the intestine will influence the reaction rate, following Michaelis-Menten kinetics.

Table 2: Physicochemical Properties of this compound and Sulfathiazole

| Property | This compound | Sulfathiazole |

| Molecular Formula | C₁₃H₁₃N₃O₅S₂ | C₉H₉N₃O₂S₂ |

| Molecular Weight | 355.39 g/mol | 255.32 g/mol |

| Appearance | White to off-white crystalline powder | White or slightly yellowish, crystalline powder |

| Water Solubility | Very slightly soluble | Slightly soluble |

| pKa | 4.5 (Uncertain) | 7.1, 2.0 |

| Melting Point | 193.5°C | 200-204°C |

Data sourced from PubChem and other chemical databases.[7]

Experimental Protocols

The following sections provide detailed methodologies for the in vitro study of this compound hydrolysis.

In Vitro Hydrolysis of this compound in Simulated Intestinal Fluid

This protocol describes a method to assess the hydrolysis of this compound in a simulated intestinal environment.

Materials:

-

This compound

-

Sulfathiazole (as a standard)

-

Simulated Intestinal Fluid (SIF) powder (e.g., FaSSIF/FeSSIF)[8]

-

Bacterial esterase preparation (e.g., a commercially available carboxylesterase from a bacterial source or a crude protein extract from a relevant gut bacterium)

-

Phosphate buffer (pH 6.8)

-

Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for pH adjustment

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or glacial acetic acid (for mobile phase)

-

HPLC system with UV detector

-

C18 HPLC column

-

Incubator shaker

-

pH meter

-

Centrifuge

Procedure:

-

Preparation of Simulated Intestinal Fluid (SIF): Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) according to the manufacturer's instructions.[8] Typically, this involves dissolving the SIF powder in a buffer of a specific pH (e.g., pH 6.5 for FaSSIF).

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 M NaOH, followed by neutralization and dilution in the reaction buffer).

-

Prepare a stock solution of sulfathiazole in a similar manner to be used for the calibration curve.

-

-

Enzymatic Hydrolysis Reaction:

-

In a series of reaction tubes, add a defined volume of pre-warmed SIF.

-

Add the bacterial esterase preparation to achieve the desired enzyme concentration.

-

Initiate the reaction by adding a specific volume of the this compound stock solution to achieve the desired final substrate concentration.

-

Include control reactions: a tube without the enzyme (to measure non-enzymatic hydrolysis) and a tube without the substrate (as a background control).

-

Incubate the reaction tubes at 37°C with gentle shaking.

-

-

Sampling and Quenching:

-

At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.

-

Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile. This will precipitate the enzyme and stop the reaction.

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

-

HPLC Analysis:

-

Analyze the supernatant for the concentrations of this compound and sulfathiazole using a validated HPLC method.

-

HPLC Conditions (Example): [9]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid or glacial acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). An example isocratic mobile phase could be water:methanol:glacial acetic acid (750:249:1, v/v/v).[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm.

-

Injection Volume: 20 µL.

-

-

Quantification: Create a calibration curve using the sulfathiazole standard solutions to determine the concentration of sulfathiazole produced in the reaction samples. The disappearance of the this compound peak can also be monitored.

-

Determination of Kinetic Parameters (K_m and V_max)

To determine the Michaelis-Menten kinetic parameters, the initial rate of the hydrolysis reaction should be measured at varying concentrations of this compound while keeping the enzyme concentration constant.

Procedure:

-

Set up a series of enzymatic hydrolysis reactions as described in section 4.1, but with a range of initial this compound concentrations (e.g., from 0.1 to 10 times the expected K_m).

-

Measure the initial velocity (v₀) of sulfathiazole formation for each substrate concentration. This is typically done by taking samples at early time points where the reaction is linear.

-

Plot the initial velocity (v₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of K_m and V_max.[10]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the hydrolysis of this compound.

Caption: Hydrolysis pathway of this compound in the gastrointestinal tract.

Caption: Experimental workflow for in vitro hydrolysis of this compound.

Caption: Logical relationship of this compound's prodrug strategy.

Conclusion

The hydrolysis of this compound in the gastrointestinal tract is a critical step for its therapeutic action. This targeted activation by bacterial esterases exemplifies a successful prodrug strategy for localized drug delivery. While specific kinetic data for this particular compound are scarce, the experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers to investigate the hydrolysis of this compound and similar prodrugs. Further research to identify the specific bacterial enzymes responsible and to quantify the kinetics of this biotransformation will be invaluable for the future design and optimization of gut-targeted therapies.

References

- 1. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Nucleoside ester prodrug substrate specificity of liver carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The influence of pH and temperature on the degradation kinetics of 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c] pyridine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 116-43-8 [m.chemicalbook.com]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]

- 10. Kinetic modulation of bacterial hydrolases by microbial community structure in coastal waters - PMC [pmc.ncbi.nlm.nih.gov]

Succinylsulfathiazole as a Competitive Inhibitor of Dihydropteroate Synthetase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of succinylsulfathiazole and its active form, sulfathiazole (B1682510), as a competitive inhibitor of dihydropteroate (B1496061) synthetase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This document details the mechanism of action, presents quantitative kinetic data, provides detailed experimental protocols for assessing enzyme inhibition, and includes visualizations of the biochemical pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in antimicrobial drug discovery and development.

Introduction: The Folate Biosynthesis Pathway as an Antimicrobial Target

Bacteria, unlike their mammalian hosts, are incapable of utilizing pre-formed folic acid from their environment and must synthesize it de novo.[1] This metabolic pathway is essential for the production of vital cellular components, including nucleotides (and subsequently DNA and RNA) and certain amino acids. The absence of this pathway in humans makes the enzymes involved highly attractive targets for the development of selective antimicrobial agents.

One of the critical enzymes in this pathway is dihydropteroate synthetase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate. Sulfonamides, a class of synthetic antimicrobial agents, function by competitively inhibiting DHPS.

This compound is a sulfonamide prodrug designed for targeted action within the gastrointestinal tract. It is slowly hydrolyzed in vivo to its active form, sulfathiazole, which then exerts its antibacterial effect by inhibiting DHPS.[2] This slow-release mechanism minimizes systemic absorption and maintains a high concentration of the active drug in the gut.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthetase